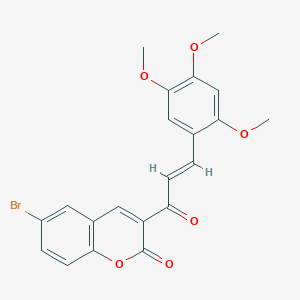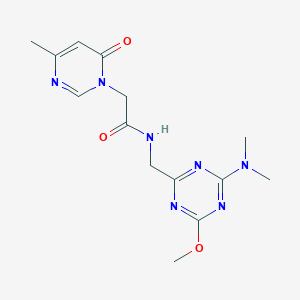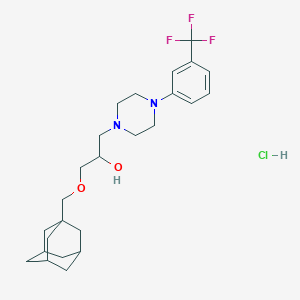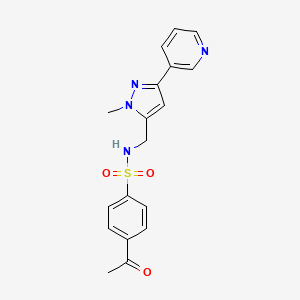![molecular formula C11H20N2O2 B3007533 tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate CAS No. 880545-32-4](/img/structure/B3007533.png)
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate
Vue d'ensemble
Description
The compound tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. These molecules are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is N-protected, which is a common strategy in organic synthesis to protect the amine functionality during chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient and scalable synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds with potential applications in accessing chemical space complementary to piperidine ring systems . Additionally, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been achieved through an innovative approach starting from a commercially available chiral lactone, with significant improvements over original routes .
Molecular Structure Analysis
The molecular structure of tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate is not directly discussed in the provided papers. However, related structures such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate have been studied, and their crystal structure has been determined, proving the relative substitution of the cyclopentane ring . This information can be useful in inferring the structural aspects of the compound .
Chemical Reactions Analysis
The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, indicating the versatility of tert-butyl carbamates in organic synthesis . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid also demonstrates the ability to control stereochemistry in the synthesis of related carbamate compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate are not explicitly detailed in the provided papers. However, the properties of similar compounds can provide insights. For example, the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid highlights the importance of functional group composition in controlling the stereoselectivity of a cyclopropanation step, which can affect the physical properties of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Scalable Synthesis : An efficient, scalable synthesis route for enantiomerically pure tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate derivatives has been developed. This route involves using commercially available chiral lactone and an innovative epimerization/hydrolysis step for diastereoisomer separation, achieving significant improvements over previous methods (Maton et al., 2010).
Base-Promoted Heterocyclization : Research into base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates has been conducted. This process is instrumental in the synthesis of azabicyclo[2.2.1]heptane derivatives, demonstrating the versatility of tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate as a chemical intermediate (Gómez-Sánchez et al., 2007).
Development of New Scaffolds : The compound has been used in the synthesis of new chemical scaffolds, such as tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. These scaffolds are crucial for the preparation of substituted piperidines, highlighting the compound's role in creating novel chemical structures (Harmsen et al., 2011).
Synthesis of Piperidine Derivatives : The compound has been employed in synthesizing piperidine derivatives fused to a tetrahydrofuran ring, showcasing its utility in creating complex molecular architectures (Moskalenko & Boev, 2014).
Preparation of Diels-Alder Reaction Intermediates : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate derivatives are used in the preparation of intermediates for Diels-Alder reactions, a key reaction in organic synthesis (Padwa et al., 2003).
Molecular Structure and Crystallography
Crystal Structure Analysis : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, has been studied. This analysis is crucial for understanding the molecular configuration and potential applications in enantioselective synthesis (Ober et al., 2004).
Isostructural Family Studies : Research into the isostructural family of compounds including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate provides insights into the molecular interactions and structural similarities within this chemical family (Baillargeon et al., 2017).
X-ray Crystallography of Derivatives : The molecular structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, derived from tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate, has been characterized using X-ray diffraction, highlighting the compound's structural features (Kant et al., 2015).
Mécanisme D'action
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-5-12-7-8(11)6-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXQLUZASNYBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCNCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | |
CAS RN |
880545-32-4 | |
| Record name | tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
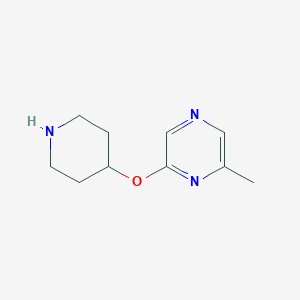
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)
![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)
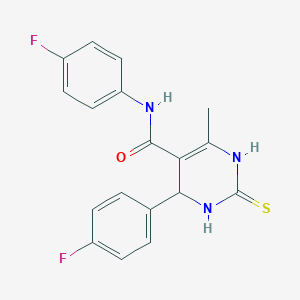
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)

